molecular formula C13H14N4O B7455702 Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone

Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone

Cat. No. B7455702
M. Wt: 242.28 g/mol
InChI Key: SRKMYCQUQKJJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone, also known as AZM, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AZM is a member of the azetidine family of compounds and has a unique structure that makes it an attractive candidate for drug development. In

Mechanism of Action

The exact mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is not fully understood. However, it has been suggested that Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been shown to induce apoptosis in cancer cells. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its broad-spectrum activity against a variety of pathogens. This makes it a potentially useful drug for the treatment of infectious diseases. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have low toxicity in animal studies, which is a promising sign for its potential use in humans. However, one limitation of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is its relatively poor solubility in water, which can make it difficult to administer in certain applications.

Future Directions

There are a number of future directions for the study of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. One potential avenue of research is the development of more efficient synthesis methods for Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Additionally, further studies are needed to fully elucidate the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. Another area of research is the development of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone derivatives with improved pharmacological properties. Finally, the potential use of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is a promising small molecule drug with a unique structure and potential therapeutic applications. Its broad-spectrum activity against a variety of pathogens, low toxicity, and potential use in the treatment of neurodegenerative diseases make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone and to develop more efficient synthesis methods and derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyltriazole-4-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester intermediate. The intermediate is then reacted with azetidine to produce Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone. The synthesis of Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has been shown to have anticancer activity against a variety of cancer cell lines. Azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

azetidin-1-yl-(5-methyl-2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10-12(13(18)16-8-5-9-16)15-17(14-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKMYCQUQKJJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)N2CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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